3-(2,4-Difluorophenyl)propane-1-thiol
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Overview
Description
3-(2,4-Difluorophenyl)propane-1-thiol is an organic compound with the molecular formula C9H10F2S. It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a 2,4-difluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)propane-1-thiol typically involves the introduction of the thiol group to a pre-formed 2,4-difluorophenylpropane derivative. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-(2,4-difluorophenyl)propyl bromide, reacts with a thiolating agent like sodium hydrosulfide (NaHS) under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification techniques are crucial to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitutions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(2,4-Difluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)propane-1-thiol involves its interaction with molecular targets through the thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenyl)propane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(2,4-Difluorophenyl)propane-1-amine: Contains an amine group instead of a thiol group.
2,4-Difluorobenzyl mercaptan: Similar thiol group but attached to a benzyl rather than a propane chain.
Uniqueness
3-(2,4-Difluorophenyl)propane-1-thiol is unique due to the combination of the 2,4-difluorophenyl group and the thiol group on a propane chain. This unique structure imparts specific reactivity and properties that are distinct from its analogs, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2S/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWAEJHEBYEYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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